molecular formula C29H35NO8S B1667533 Bitolterol mesylate CAS No. 30392-41-7

Bitolterol mesylate

货号: B1667533
CAS 编号: 30392-41-7
分子量: 557.7 g/mol
InChI 键: HODFCFXCOMKRCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

甲磺酸比托特罗会经历多种类型的化学反应,包括:

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及用于取代反应的亲核试剂 . 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

常见问题

Basic Research Questions

Q. What is the pharmacological mechanism of action of bitolterol mesylate in bronchial smooth muscle relaxation, and how can this be experimentally validated?

this compound acts as a short-acting β₂-adrenergic receptor agonist, inducing bronchodilation via cAMP-mediated signaling. To validate this:

  • Use radioligand binding assays with human β₂-adrenergic receptor (β₂-AR) membranes to measure affinity (Kd) and selectivity .
  • Perform functional assays in isolated tracheal rings or airway smooth muscle cells, monitoring cAMP levels via ELISA or FRET-based biosensors .
  • Reference control agonists (e.g., salbutamol) and antagonists (e.g., propranolol) to confirm specificity .

Q. What standardized experimental models are recommended for evaluating the efficacy of this compound in exercise-induced bronchospasm (EIB)?

  • In vivo models : Use murine or guinea pig models sensitized with histamine or methacholine to mimic bronchoconstriction. Measure airway resistance via plethysmography before/after bitolterol administration .
  • Clinical protocols : In human trials, administer 0.2–0.5 mg via nebulizer 15 minutes pre-exercise and monitor FEV₁ changes . Include crossover designs to compare efficacy against placebo or other β₂-agonists .

Q. How should researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Synthesis : Follow Good Laboratory Practices (GLP) for esterification of bitolterol with methanesulfonic acid. Document reaction conditions (temperature, solvent purity) and intermediates via HPLC .
  • Characterization : Use NMR (¹H/¹³C) for structural confirmation and mass spectrometry for molecular weight validation. Purity (>99%) should be verified via reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does this compound’s receptor subtype selectivity compare to other β₂-agonists, and what methodologies resolve conflicting binding affinity data?

  • Competitive binding assays : Compare bitolterol’s IC₅₀ against β₁-AR and β₂-AR subtypes using transfected HEK293 cells. Studies show β₂-AR selectivity (β₂:Ki = 1.2 nM vs. β₁:Ki = 480 nM) .
  • Contradiction resolution : Variability may arise from assay conditions (e.g., GTPγS inclusion). Standardize protocols using reference compounds (e.g., isoproterenol) and replicate across independent labs .

Q. What pharmacokinetic parameters should be prioritized when modeling this compound’s duration of action in different species?

  • Key parameters : Half-life (t½ = 3–4 hours in humans), plasma protein binding (85–90%), and metabolic clearance via esterase hydrolysis .
  • Species-specific modeling : Use LC-MS/MS to quantify plasma/tissue concentrations in rodents vs. primates. Adjust for interspecies differences in lung esterase activity .

Q. How can researchers reconcile contradictory clinical data on this compound’s association with increased mortality in COPD patients?

  • Meta-analysis : Pool data from trials (e.g., Nathan et al., 1987 vs. Salpeter et al., 2006 ). Stratify by patient subgroups (e.g., baseline arrhythmia risk, dose).
  • Mechanistic studies : Investigate off-target effects (e.g., β₁-AR activation) via patch-clamp electrophysiology in cardiomyocytes .

Q. What molecular dynamics approaches elucidate this compound’s interaction with β₂-AR allosteric sites?

  • Cryo-EM/crystallography : Compare bitolterol-bound β₂-AR structures (e.g., PDB 2RH1 ) with inactive states to identify conformational changes.
  • Mutagenesis : Screen residues in transmembrane helices (e.g., Asp113, Ser203/207) to assess binding energy contributions via alanine scanning .

Q. Methodological Guidance

Q. What experimental design principles minimize bias in this compound’s preclinical-to-clinical translation?

  • Blinding : Use double-blind protocols in animal/human studies to reduce observer bias .
  • Dose-response curves : Include ≥3 dose levels (e.g., 0.1, 0.3, 1.0 mg/kg) to establish efficacy thresholds and safety margins .

Q. How can researchers optimize combinatorial therapies using this compound and corticosteroids?

  • Synergy testing : Use isobolographic analysis in murine asthma models to evaluate additive vs. synergistic effects with dexamethasone .
  • Biomarkers : Measure interleukin-5 (IL-5) and eosinophil counts in bronchoalveolar lavage fluid to assess anti-inflammatory synergy .

Q. What longitudinal study designs are appropriate for assessing this compound’s long-term safety in chronic asthma management?

  • Cohort studies : Monitor patients for 5+ years, tracking adverse events (e.g., tachycardia, hypokalemia) via ECG and serum electrolytes .
  • Real-world data : Link electronic health records (EHRs) to evaluate hospitalization rates vs. other β₂-agonists .

属性

CAS 编号

30392-41-7

分子式

C29H35NO8S

分子量

557.7 g/mol

IUPAC 名称

[2-[3,4-bis[(4-methylbenzoyl)oxy]phenyl]-2-hydroxyethyl]-tert-butylazanium;methanesulfonate

InChI

InChI=1S/C28H31NO5.CH4O3S/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21;1-5(2,3)4/h6-16,23,29-30H,17H2,1-5H3;1H3,(H,2,3,4)

InChI 键

HODFCFXCOMKRCG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C.CS(=O)(=O)O

规范 SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(C[NH2+]C(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C.CS(=O)(=O)[O-]

外观

Solid powder

Key on ui other cas no.

30392-41-7

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

30392-40-6 (Parent)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

itolterol
bitolterol mesylate
bitolterol methanesulfonate
S-1540
Tornalate
Win 32784

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Bitolterol mesylate
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Bitolterol mesylate
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Bitolterol mesylate
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Bitolterol mesylate
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Bitolterol mesylate
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
7-Amino-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Bitolterol mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。